Rotundifolone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Piperitenone oxide is a major chemical constituent of the carvone pathway MS essential oil that has been reported to exhibit numerous bioactivities in cells and animals.

科学的研究の応用

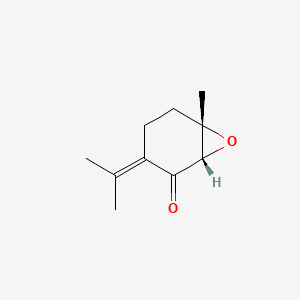

Rotundifolone, a monoterpene found in the essential oils of various Mentha species, notably Mentha x villosa, has a variety of applications . Its chemical formula is C10H14O2, with a molecular weight of 166 . Research indicates that this compound possesses antinociceptive, vasorelaxant, antimicrobial, antitumour, and schistosomicidal properties .

Scientific Research Applications

Antinociceptive Activity: this compound exhibits antinociceptive effects, as demonstrated in studies using the acetic acid-induced writhing test in mice . Structural analogues of this compound have also shown significant antinociceptive activity, with the epoxide group contributing to this effect .

Vasorelaxant Activity: Studies on rat superior mesenteric arteries have shown that this compound induces relaxation in a concentration-dependent manner . This relaxation is mediated by the activation of TRPM8 channels . Additionally, this compound inhibits vasoconstriction induced by CaCl2 in depolarizing medium and antagonizes contractions elicited by L-type Ca2+ channel agonists, suggesting that vasodilation involves the inhibition of Ca2+ influx through L-type voltage-dependent calcium channels .

Schistosomicidal Activity: this compound has shown in vitro effects against Schistosoma mansoni adult worms, causing morphological alterations in the tegument of adult schistosomes . While no worm mortality was observed at lower concentrations (3.5 and 7.0 μg/mL), higher concentrations (71 μg/mL and above) resulted in mortality and absence of movement .

Vasorelaxation Mechanism

This compound induces vasodilation through two mechanisms :

- Activation of BKCa Channels: this compound increases the current density of BKCa channels .

- Inhibition of L-type Ca2+ Channels: It shifts the steady-state inactivation relationship for CaV type-L towards more hyperpolarized membrane potentials .

TRPM8 Channel Activation

This compound activates TRPM8 channels in rat superior mesenteric arteries, leading to relaxation . This monoterpene induces an increase in transient intracellular Ca2+, which is attenuated by TRPM8 channel blockers .

Calcium Antagonism

This compound produces an endothelium-independent vasorelaxing effect in the rat aorta . It inhibits voltage-dependent Ca2+ channels and intracellular Ca2+ release selectively due to inositol 1,4,5-triphosphate activation .

In Vitro Effect of this compound on Schistosoma mansoni

| This compound Concentration (µg/mL) | Mortality | Observations |

|---|---|---|

| 3.5, 7.0 | No | Minor loss of movement of the tail, suckers, and gynecophoral canal membrane after 96h exposure to 7.0 µg/mL |

| 71 | Yes | Mortality and absence of movement observed from 72h |

| 177.4 | Yes | Similar effects apparent from 48h exposure |

| 354.8, 700.96 | Yes | Similar effects apparent from 24h exposure |

IC50 Values for Vasorelaxation in Rat Aortic Rings

| Condition | IC50 Value (µg/ml) |

|---|---|

| Phenylephrine-induced contraction | 184 ± 6 |

| 80 mM KCl-induced contraction | 185 ± 3 |

| 30 mM KCl-induced contraction | 188 ± 19 |

| Phenylephrine-induced contraction (denuded endothelium) | 235 ± 7 |

Vasorelaxation in Rat Aorta

In isolated rat aortic rings, this compound inhibited the contractile effects of phenylephrine and KCl in a concentration-dependent manner. The smooth muscle-relaxant activity of this compound was inhibited by the removal of the vascular endothelium.

Antinociceptive Activity in Mice

In the acetic acid-induced writhing test in mice, this compound and its analogues showed significant antinociceptive effects. All tested compounds were more antinociceptive than this compound itself.

特性

CAS番号 |

3564-96-3 |

|---|---|

分子式 |

C10H14O2 |

分子量 |

166.22 g/mol |

IUPAC名 |

(1S,6S)-6-methyl-3-propan-2-ylidene-7-oxabicyclo[4.1.0]heptan-2-one |

InChI |

InChI=1S/C10H14O2/c1-6(2)7-4-5-10(3)9(12-10)8(7)11/h9H,4-5H2,1-3H3/t9-,10+/m1/s1 |

InChIキー |

AKASWINDKIEEBO-YHMJZVADSA-N |

SMILES |

CC(=C1CCC2(C(C1=O)O2)C)C |

異性体SMILES |

CC(=C1CC[C@]2([C@@H](C1=O)O2)C)C |

正規SMILES |

CC(=C1CCC2(C(C1=O)O2)C)C |

外観 |

Solid powder |

物理的記述 |

Colourless solid; Herbaceous minty aroma |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in water Soluble (in ethanol) |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Piperitenone oxide; Lippione; Rotundifolone; cis-Piperitenone epoxide; Piperitenone oxide, (+-)-; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。